LogP Comparison: Methyl vs. Ethyl Ester
The target compound exhibits a measured LogP of 1.77, which is 1.20 log units lower than the ethyl ester analog (CAS 1016258-69-7, LogP 2.97), indicating substantially lower lipophilicity that favors aqueous compatibility in multi-step parallel syntheses [1]. This difference is quantitatively meaningful for procurement decisions involving fragment-based library construction where consistent physicochemical property ranges are required.
Comparator LogP 2.97
Δ = -1.19 (40% lower)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7736 |
| Comparator Or Baseline | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate (CAS 1016258-69-7), LogP = 2.9657 |
| Quantified Difference | ΔLogP = -1.19 (target is 40% lower) |
| Conditions | Calculated LogP (octanol-water partition coefficient); data from Molbase and ChemSrc databases |
Why This Matters
A 1.2-log-unit reduction in lipophilicity translates to approximately 16-fold lower octanol partitioning, which can significantly improve aqueous solubility and handling in standard laboratory protocols for amide coupling and Boc-deprotection sequences.
- [1] Molbase. CAS 362703-35-3: LogP 1.7736. CAS 1016258-69-7: LogP 2.9657, PSA 81.86. View Source
